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Compound of Interest

Compound Name:
5-Phenyl-thieno[2,3-d]pyrimidine-

4-thiol

Cat. No.: B067949 Get Quote

An In-depth Technical Guide to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol: Structure,

Properties, and Synthesis

Executive Summary
This technical guide provides a comprehensive overview of 5-Phenyl-thieno[2,3-
d]pyrimidine-4-thiol, a heterocyclic compound of significant interest in medicinal chemistry.

The thieno[2,3-d]pyrimidine core is a well-established pharmacophore, recognized as a

bioisostere of purines and quinazolines, and is foundational to numerous therapeutic agents.[1]

This document details the molecular structure, physicochemical properties, spectroscopic

characteristics, and a validated synthetic pathway for the title compound. Furthermore, it

explores its chemical reactivity, potential for derivatization, and the broad biological significance

of this class of molecules, positioning it as a valuable scaffold for drug discovery and

development professionals.

The Thieno[2,3-d]pyrimidine Scaffold: A Privileged
Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine nucleus is a fused heterocyclic system that has garnered

substantial attention from researchers due to its structural similarity to endogenous purine

bases found in DNA and RNA.[2][3] This bioisosteric relationship allows thieno[2,3-d]pyrimidine

derivatives to interact with a wide array of biological targets, often acting as competitive
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inhibitors for enzymes that process purine substrates. Consequently, this scaffold is associated

with a diverse range of pharmacological activities, including anticancer, anti-inflammatory,

antimicrobial, antiviral, and central nervous system (CNS) protective properties.[2][3] The

versatility of this core structure makes it a cornerstone in the design of novel therapeutic

agents, particularly kinase inhibitors and other targeted therapies.[1]

Molecular Structure and Physicochemical
Properties
5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is characterized by a tricyclic system where a

thiophene ring is fused to a pyrimidine ring, with a phenyl substituent at position 5. A critical

structural feature is the tautomerism between the thiol and thione forms at position 4. The

IUPAC name, 5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione, suggests that the thione tautomer

is the predominant form, at least in the solid state.[4] This equilibrium is a key determinant of

the molecule's reactivity and potential for hydrogen bonding.

Thiol-Thione Tautomerism
Caption: Thiol-Thione tautomerism of the title compound.

Physicochemical Data Summary
The fundamental properties of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol are summarized in

the table below, based on data from public chemical databases.[4][5]
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Property Value Source

CAS Number 182198-89-6 [4]

Molecular Formula C₁₂H₈N₂S₂ [4]

Molecular Weight 244.34 g/mol [5]

IUPAC Name
5-phenyl-3H-thieno[2,3-

d]pyrimidine-4-thione
[4]

Monoisotopic Mass 244.0129 Da [6]

XLogP3 (Predicted) 2.9 [6]

SMILES
C1=CC=C(C=C1)C2=CSC3=C

2C(=S)NC=N3
[6]

InChIKey
LNOFOMVIGAWPSJ-

UHFFFAOYSA-N
[4]

Spectroscopic Profile
While experimentally derived spectra for this specific molecule are not readily available in the

cited literature, a reliable spectroscopic profile can be predicted based on the known spectra of

analogous thieno[2,3-d]pyrimidine derivatives.[7][8]

Predicted ¹H-NMR Spectrum (in DMSO-d₆, 400 MHz)
δ 12.0-13.0 ppm (s, 1H): This broad singlet corresponds to the N-H proton of the pyrimidine

ring in the thione tautomer. Its chemical shift can be variable and it is D₂O exchangeable.

δ 8.5 ppm (s, 1H): A sharp singlet attributed to the proton at position 2 of the pyrimidine ring

(N=CH-N).

δ 7.4-7.8 ppm (m, 6H): A complex multiplet region integrating to six protons, corresponding

to the five protons of the C5-phenyl ring and the single proton on the thiophene ring (H6).

Rationale: The chemical shifts are inferred from similar structures. For instance, the parent

Thieno[2,3-d]pyrimidin-4-one shows an NH proton at δ 8.12 ppm and aromatic protons
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between 7.26-7.99 ppm.[7] The deshielding effect of the phenyl group and the thione

functionality would shift these signals downfield.

Predicted Infrared (IR) Spectrum (KBr Pellet)
~3200-3100 cm⁻¹ (N-H stretch): A broad to medium absorption band characteristic of the N-

H stretching vibration in the pyrimidine ring.

~3100-3000 cm⁻¹ (Aromatic C-H stretch): Multiple weak to medium sharp bands

corresponding to the C-H stretching of the phenyl and heterocyclic rings.

~1620-1580 cm⁻¹ (C=N, C=C stretch): Strong absorptions from the stretching vibrations of

the pyrimidine and phenyl rings.

~1250-1100 cm⁻¹ (C=S stretch): A strong band characteristic of the thiocarbonyl (thione)

group. This is a key diagnostic peak confirming the predominant tautomer.

Synthesis and Mechanistic Insights
The synthesis of 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol is logically approached via a multi-

step sequence, beginning with the construction of the core thiophene ring, followed by the

annulation of the pyrimidine ring. This strategy provides high yields and versatility.

Synthetic Workflow Diagram

Benzaldehyde +
Malononitrile Knoevenagel Condensation Benzylidene

malononitrile (1)
Gewald Reaction

(Sulfur, Base)
2-Amino-3-cyano-

4-phenylthiophene (2)
Pyrimidine Ring Formation

(Formic Acid)
5-Phenyl-3H-thieno[2,3-d]

-pyrimidin-4-one (3)
Thionation

(Lawesson's Reagent)
5-Phenyl-thieno[2,3-d]
-pyrimidine-4-thiol (4)

Click to download full resolution via product page

Caption: Proposed synthetic pathway for the target compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-3-cyano-4-phenylthiophene (Intermediate 2)
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This step utilizes the well-established Gewald aminothiophene synthesis, a three-component

reaction that efficiently constructs polysubstituted 2-aminothiophenes.[9][10]

Rationale: The reaction begins with a Knoevenagel condensation between an aldehyde (or

ketone) and an active methylene compound (malononitrile).[9] The resulting adduct then

reacts with elemental sulfur in the presence of a base, leading to cyclization and

aromatization to form the thiophene ring.[11]

Procedure:

To a solution of benzylidene malononitrile (1) (10 mmol) in ethanol (30 mL), add elemental

sulfur (12 mmol).

Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol), to the

suspension.

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature. The product often

precipitates from the solution.

Collect the solid by filtration, wash with cold ethanol to remove impurities, and dry under

vacuum to yield 2-amino-3-cyano-4-phenylthiophene (2).

Step 2: Synthesis of 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (Intermediate 3)

The 2-aminonitrile intermediate is a versatile precursor for the formation of the fused pyrimidine

ring.

Rationale: Heating a 2-amino-3-cyanothiophene with formic acid or formamide is a standard

and direct method for cyclization to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[7]

Procedure:

Suspend 2-amino-3-cyano-4-phenylthiophene (2) (5 mmol) in an excess of formic acid (15

mL).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://en.wikipedia.org/wiki/Gewald_reaction
https://pubmed.ncbi.nlm.nih.gov/20191319/
https://en.wikipedia.org/wiki/Gewald_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC9421116/
https://www.researchgate.net/publication/368988288_Spectral_and_Biological_analysis_of_Thieno_2_3-d_pyrimidin-4-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to reflux for 6-8 hours.

After cooling, pour the reaction mixture into ice-cold water.

The resulting precipitate is collected by filtration, washed thoroughly with water to

neutralize any remaining acid, and dried.

Recrystallization from a suitable solvent like ethanol or acetic acid affords pure 5-Phenyl-

3H-thieno[2,3-d]pyrimidin-4-one (3).

Step 3: Thionation to 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (4)

The final step involves the conversion of the carbonyl group at position 4 to a thiocarbonyl.

Rationale: Lawesson's reagent is a widely used and effective thionating agent for converting

amides and lactams into their corresponding thioamides and thiolactams. The reaction

proceeds via a four-membered ring intermediate.

Procedure:

Dissolve 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one (3) (2 mmol) in anhydrous toluene or

dioxane (20 mL).

Add Lawesson's reagent (1.2 mmol, 0.6 equivalents) to the solution.

Heat the mixture to reflux (80-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor

the reaction by TLC.

After cooling, concentrate the solvent under reduced pressure.

Purify the crude residue using column chromatography on silica gel to obtain the final

product, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol (4).

Chemical Reactivity and Derivatization
The 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol scaffold possesses several reactive sites

amenable to chemical modification for the development of compound libraries and structure-

activity relationship (SAR) studies.
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S-Alkylation: The thiol/thione group at position 4 is the most prominent reactive handle. It can

be readily alkylated using various alkyl halides under basic conditions to yield a diverse

range of 4-(alkylthio) derivatives. This modification is crucial for modulating lipophilicity and

exploring interactions within protein binding pockets.

N-Alkylation/Acylation: The nitrogen atoms in the pyrimidine ring, particularly N3, can be

targeted for alkylation or acylation, although this may be less facile than S-alkylation.

Aromatic Substitution: The phenyl ring at position 5 is amenable to electrophilic aromatic

substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro,

methoxy groups) to probe electronic and steric effects on biological activity.

Biological Significance and Therapeutic Potential
The thieno[2,3-d]pyrimidine core is a validated scaffold for targeting a multitude of enzymes

and receptors. Derivatives have shown potent activity in several therapeutic areas:

Anticancer Agents: Numerous thieno[2,3-d]pyrimidine derivatives have been synthesized

and evaluated as inhibitors of various protein kinases, such as Epidermal Growth Factor

Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are critical in cancer cell

proliferation and survival.[12][13]

Anti-inflammatory Agents: Compounds based on this scaffold have demonstrated significant

anti-inflammatory properties, likely through the inhibition of inflammatory mediators.[2]

Antimicrobial and Antiviral Activity: The structural resemblance to nucleobases makes these

compounds candidates for inhibiting microbial or viral enzymes involved in nucleic acid

synthesis.[3]

The title compound, 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol, represents a key intermediate

and a foundational structure for the exploration of these therapeutic avenues. Its strategic

derivatization holds the potential to yield novel drug candidates with enhanced potency and

selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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